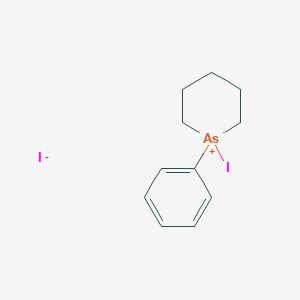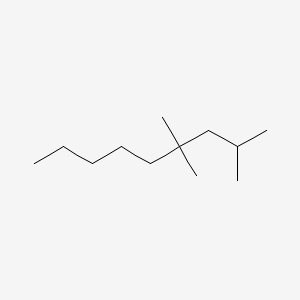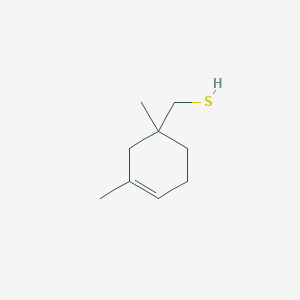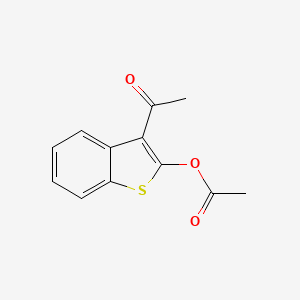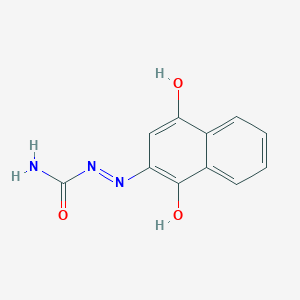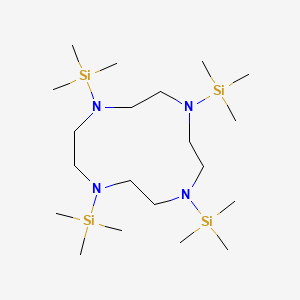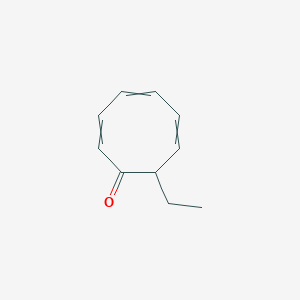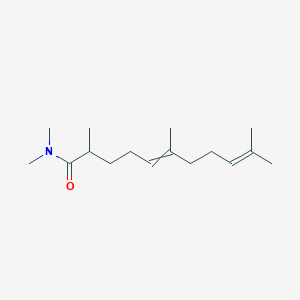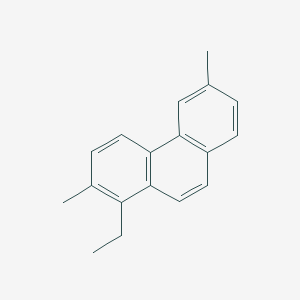
1-Ethyl-2,6-dimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,6-dimethylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound this compound is characterized by the presence of ethyl and methyl groups attached to the phenanthrene core
Preparation Methods
The synthesis of 1-Ethyl-2,6-dimethylphenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dimethylphenanthrene with ethyl halides under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenanthrene core to form the desired product.
Industrial production methods for this compound may involve similar alkylation reactions on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethyl-2,6-dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Oxidation typically occurs at the ethyl and methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenanthrene core. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated phenanthrenes.
Scientific Research Applications
1-Ethyl-2,6-dimethylphenanthrene has several scientific research applications:
Chemistry: The compound is used as a model system for studying the reactivity and properties of polycyclic aromatic hydrocarbons. It is also employed in the synthesis of more complex organic molecules.
Biology: Research on the biological activity of this compound includes its potential as a ligand for binding to specific proteins or receptors. Studies may explore its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s structural similarity to other bioactive phenanthrene derivatives makes it a candidate for drug development. It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6-dimethylphenanthrene depends on its specific interactions with molecular targets. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
For example, if this compound is used as a ligand in drug development, its mechanism of action may involve binding to a receptor and modulating its activity. This can result in downstream effects on gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
1-Ethyl-2,6-dimethylphenanthrene can be compared with other similar compounds in the phenanthrene family, such as:
2,6-Dimethylphenanthrene: Lacks the ethyl group, which may result in different reactivity and properties.
1-Methyl-2,6-dimethylphenanthrene: Contains an additional methyl group instead of an ethyl group, leading to variations in chemical behavior.
Phenanthrene: The parent compound without any alkyl substitutions, serving as a baseline for comparison.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both ethyl and methyl groups can affect the compound’s solubility, stability, and interactions with other molecules.
Properties
CAS No. |
61982-76-1 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-4-15-13(3)6-9-17-16(15)10-8-14-7-5-12(2)11-18(14)17/h5-11H,4H2,1-3H3 |
InChI Key |
GQVOKXNOOATWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CC3=C2C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)
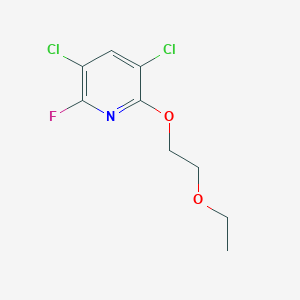
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
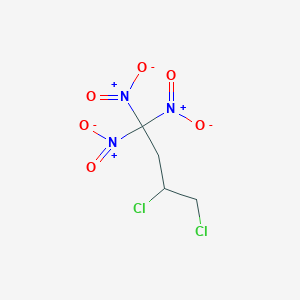
![3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14543572.png)
